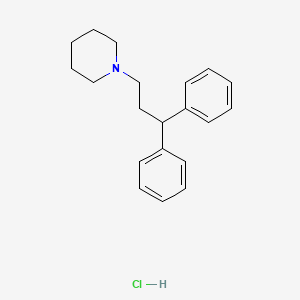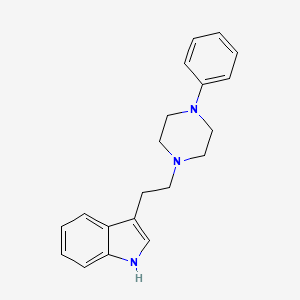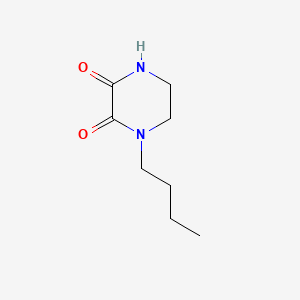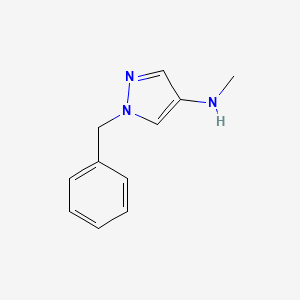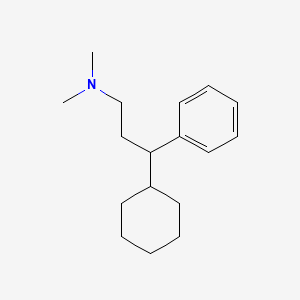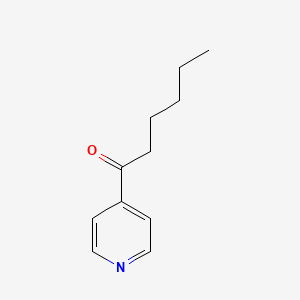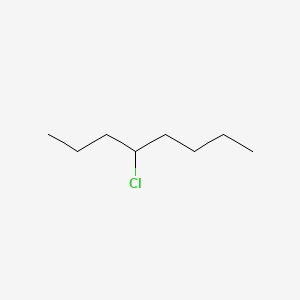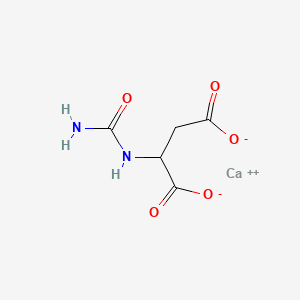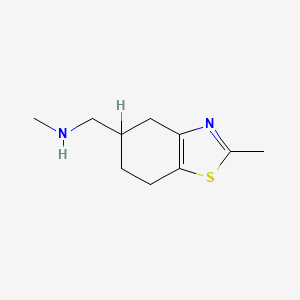
Manozodil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manozodil: is a compound known for its applications in the treatment of high blood pressure and hair loss. It is a potent vasodilator that works by widening blood vessels, thereby improving blood flow. This compound has been widely studied and used in both medical and cosmetic fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manozodil is synthesized from barbituric acid. The reaction with phosphorus oxychloride produces 2,4,6-trichloropyrimidine, which upon reaction with ammonium, turns into 2,4-diamino-6-chloropyrimidine . This intermediate is further reacted with piperidine to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques like microencapsulation has been explored to enhance the stability and efficacy of this compound in topical formulations .
Analyse Chemischer Reaktionen
Types of Reactions: Manozodil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions are common, especially involving the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions include various derivatives that can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Manozodil works by opening adenosine 5’-triphosphate-sensitive potassium channels, causing hyperpolarization of cell membranes . This action widens blood vessels, allowing more oxygen, blood, and nutrients to reach the follicles. It also activates extracellular signal-regulated kinase and Akt pathways, promoting the survival of human dermal papillary cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Finasteride: Another compound used for hair loss treatment but works by inhibiting 5α-reductase.
PRP Injections: Platelet-rich plasma injections used for hair growth.
Laser Caps: Low-level laser therapy for hair growth.
Uniqueness: Manozodil is unique in its dual application for both hypertension and hair loss. Unlike finasteride, which is primarily used for hair loss, this compound’s vasodilatory effects make it effective for treating high blood pressure as well .
Conclusion
This compound is a versatile compound with significant applications in medicine and industry. Its unique properties and mechanisms of action make it a valuable tool in the treatment of hypertension and hair loss, as well as a subject of ongoing scientific research.
Eigenschaften
CAS-Nummer |
77528-67-7 |
|---|---|
Molekularformel |
C10H16N2S |
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine |
InChI |
InChI=1S/C10H16N2S/c1-7-12-9-5-8(6-11-2)3-4-10(9)13-7/h8,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
OFSPYMGCSOTXQN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)CCC(C2)CNC |
Kanonische SMILES |
CC1=NC2=C(S1)CCC(C2)CNC |
Andere CAS-Nummern |
77528-67-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



